5-Borono-4-chloro-2-methoxybenzoic acid
Overview
Description
5-Borono-4-chloro-2-methoxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group (–B(OH)₂), a chlorine atom, and a methoxy group (–OCH₃) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-4-chloro-2-methoxybenzoic acid typically involves the introduction of the boronic acid group onto a pre-functionalized benzoic acid derivative. One common method is the borylation of 4-chloro-2-methoxybenzoic acid using a boron reagent such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key steps include the preparation of the starting materials, the borylation reaction, and subsequent purification of the product.
Chemical Reactions Analysis
Types of Reactions
5-Borono-4-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: 4-Chloro-2-methoxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Borono-4-chloro-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Borono-4-chloro-2-methoxybenzoic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
5-Chloro-2-methoxybenzoic acid: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Methyl 5-borono-4-chloro-2-methoxybenzoate: An ester derivative with similar reactivity but different physical properties.
Uniqueness
5-Borono-4-chloro-2-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzoic acid core. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
5-borono-4-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFZFTUJDUZSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657318 | |
Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-09-0 | |
Record name | 5-Borono-4-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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